molecular formula C13H18FN B13250725 N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

Cat. No.: B13250725
M. Wt: 207.29 g/mol
InChI Key: QCMAMAXBAPLIKP-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with a methyl group and an amine group attached to a 2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentan-1-amine with 2-fluorobenzyl chloride under basic conditions. The reaction typically uses a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • N-(2-Fluorophenyl)-5-methyl-2-furamide
  • N-(3-Fluorobenzyl)-2-(4-morpholinyl)ethanamine

Uniqueness

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring and the presence of a fluorine atom on the phenyl ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

InChI

InChI=1S/C13H18FN/c1-10-5-4-8-13(10)15-9-11-6-2-3-7-12(11)14/h2-3,6-7,10,13,15H,4-5,8-9H2,1H3

InChI Key

QCMAMAXBAPLIKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC=CC=C2F

Origin of Product

United States

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